![molecular formula C17H20N6O3S B2656667 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941986-01-2](/img/structure/B2656667.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that is gaining attention for its diverse applications in the fields of chemistry, biology, and medicine. With its unique structure that combines several functional groups, it represents a promising candidate for numerous research endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide generally involves multiple steps:
Formation of the pyrazolopyrimidine core: : This key structure is typically synthesized through a cyclization reaction involving a hydrazine derivative and a dicarbonyl compound under controlled conditions.
Introduction of the methylthio group: : Using methylthiolating agents in the presence of a base, the thioether functional group is incorporated into the pyrazolopyrimidine core.
Morpholine attachment: : Morpholine is introduced via a nucleophilic substitution reaction, often facilitated by an activating group such as a halide on the pyrazolopyrimidine core.
Furan-2-carboxamide formation: : The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction between a furan-2-carboxylic acid derivative and the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may utilize more scalable and cost-effective processes, including automated synthesis platforms and flow chemistry techniques to optimize yields and reduce reaction times. These methods ensure high purity and consistency suitable for large-scale applications.
Chemical Reactions Analysis
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibits a variety of chemical reactions:
Oxidation: : It can undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl or nitro groups if present as derivatives, converting them into alcohols or amines, respectively.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, modifying the morpholine or furan ring structures.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Various halides or alkylating agents for substitution reactions.
Major Products Formed
Major products include sulfoxide and sulfone derivatives, reduced amines, and substituted pyrazolopyrimidine derivatives, which can have significant biological activity.
Scientific Research Applications
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has shown potential in several areas:
Biology: : Research indicates potential use as a biochemical probe to study enzyme interactions due to its ability to interact with specific proteins and receptors.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Used in the development of new materials with specific properties, such as catalysts or stabilizers.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular targets: : It targets specific proteins and enzymes, interfering with their normal function. For instance, it can inhibit kinase enzymes, which play crucial roles in cell signaling pathways.
Pathways involved: : Inhibition of kinase activity can disrupt various cell signaling pathways, leading to effects like cell cycle arrest, apoptosis, or reduced inflammation.
Comparison with Similar Compounds
When compared with other pyrazolopyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, enhancing its versatility and effectiveness.
List of Similar Compounds
N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
N-(2-(6-(methylthio)-4-ethyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-27-17-20-14(22-6-9-25-10-7-22)12-11-19-23(15(12)21-17)5-4-18-16(24)13-3-2-8-26-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGNCUDRDWAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2656586.png)
![3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2656587.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2656590.png)
![N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B2656591.png)
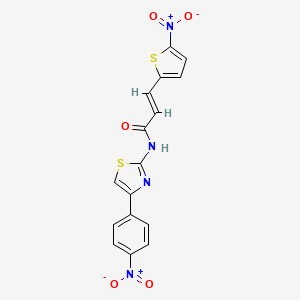

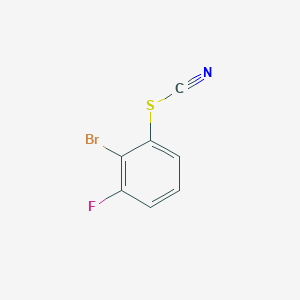
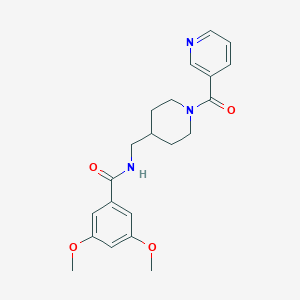
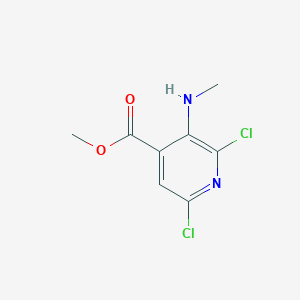
![3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2656598.png)
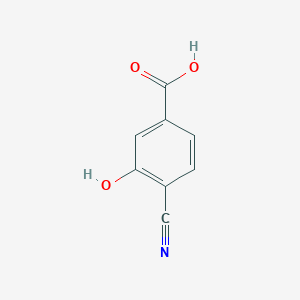

![4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2656603.png)
![3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2656607.png)
